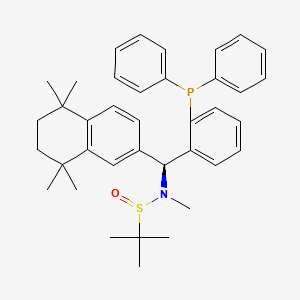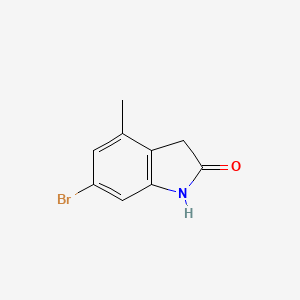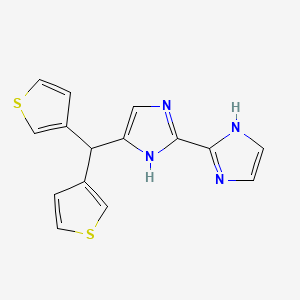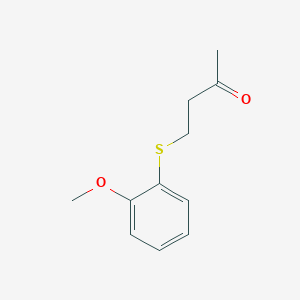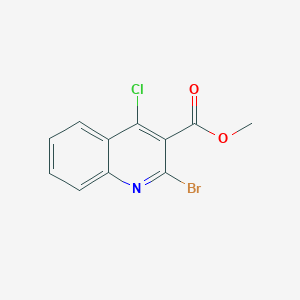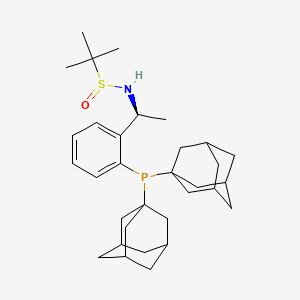
(R)-N-((R)-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-(®-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide is a chiral phosphine ligand used in asymmetric synthesis. This compound is known for its ability to facilitate various catalytic reactions, making it valuable in the field of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the chiral sulfinamide and the phosphine ligand.
Reaction Conditions: The reaction is carried out under inert atmosphere conditions, often using a glovebox or Schlenk line techniques to prevent oxidation.
Catalysts and Reagents: Common reagents include tert-butyl lithium, di-tert-butylphosphine, and various solvents such as tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automation: Automated systems to control reaction conditions precisely.
Purification: Advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-N-(®-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Common solvents include dichloromethane (DCM), THF, and ethanol.
Major Products
The major products formed from these reactions include:
Sulfoxides: Formed through oxidation.
Thiols: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Synthesis: Facilitates the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential use in studying enzyme inhibition mechanisms.
Medicine
Drug Development: May be used in the development of chiral drugs.
Industry
Pharmaceuticals: Used in the production of active pharmaceutical ingredients (APIs).
Mecanismo De Acción
The mechanism by which ®-N-(®-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide exerts its effects involves:
Molecular Targets: The compound targets specific enzymes or receptors in catalytic processes.
Pathways Involved: It participates in pathways involving nucleophilic attack and coordination to metal centers in catalytic cycles.
Comparación Con Compuestos Similares
Similar Compounds
(S)-N-((S)-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide: The enantiomer of the compound.
Other Chiral Phosphine Ligands: Such as BINAP and DIPAMP.
Uniqueness
Chirality: The specific chiral configuration of ®-N-(®-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide makes it unique in asymmetric synthesis.
Reactivity: Its reactivity and selectivity in catalytic processes distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C20H36NOPS |
|---|---|
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
N-[(1R)-1-(2-ditert-butylphosphanylphenyl)ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C20H36NOPS/c1-15(21-24(22)20(8,9)10)16-13-11-12-14-17(16)23(18(2,3)4)19(5,6)7/h11-15,21H,1-10H3/t15-,24?/m1/s1 |
Clave InChI |
WZXRTVOJKUYNIN-GZAIGYLVSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1P(C(C)(C)C)C(C)(C)C)NS(=O)C(C)(C)C |
SMILES canónico |
CC(C1=CC=CC=C1P(C(C)(C)C)C(C)(C)C)NS(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxazolidinone, 3-[2-[[(1S)-1-[4-[(4,4-difluoro-1-piperidinyl)methyl]phenyl]ethyl]amino]-4-pyrimidinyl]-4-(1-methylethyl)-, (4S)-](/img/structure/B13653628.png)
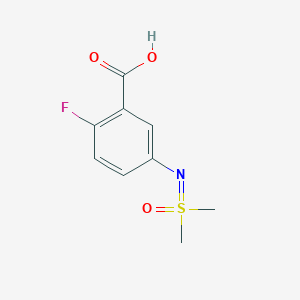

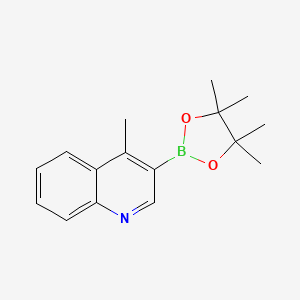
![4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholine; butanedioic acid](/img/structure/B13653639.png)
